![molecular formula C10H16O B14653860 3,3-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 42393-53-3](/img/structure/B14653860.png)
3,3-Dimethylbicyclo[3.2.1]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbicyclo[3.2.1]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity patterns. The presence of two methyl groups at the 3-position further influences its chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[3.2.1]octan-2-one can be achieved through various methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the product . Another method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclic intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3,3-Dimethylbicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of bicyclic ketones and the effects of steric hindrance on chemical reactions.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used as an intermediate in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which 3,3-Dimethylbicyclo[3.2.1]octan-2-one exerts its effects involves interactions with specific molecular targets. The rigid bicyclic structure influences its binding affinity and reactivity with enzymes and receptors. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can affect the compound’s overall steric profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: This compound shares a similar bicyclic framework but differs in the position of the methyl groups.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
Uniqueness
3,3-Dimethylbicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern and the resulting chemical properties. The presence of two methyl groups at the 3-position significantly influences its reactivity and makes it a valuable compound for studying steric effects in organic reactions.
Propriétés
Numéro CAS |
42393-53-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,3-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XDJOCXGDWUHGLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CCC(C2)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
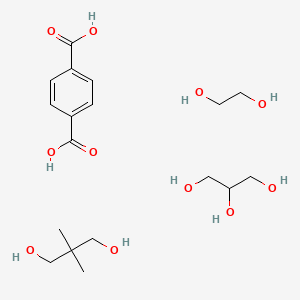
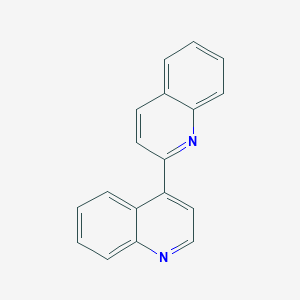
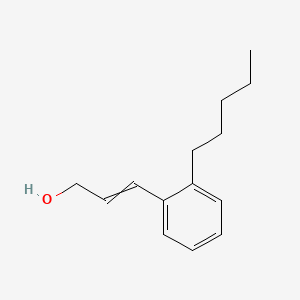
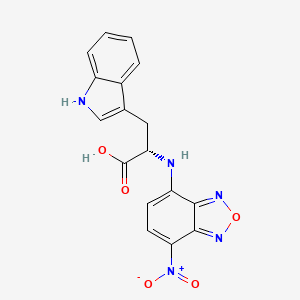
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
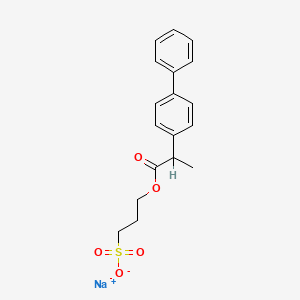
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
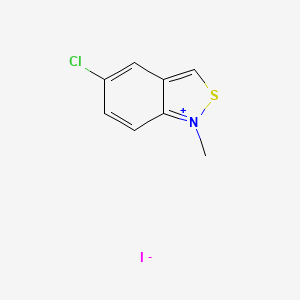
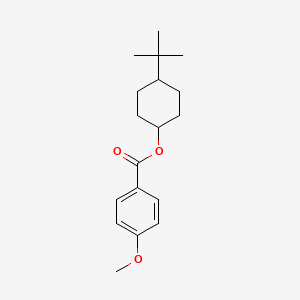
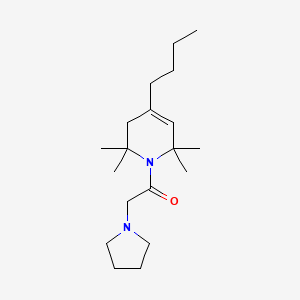
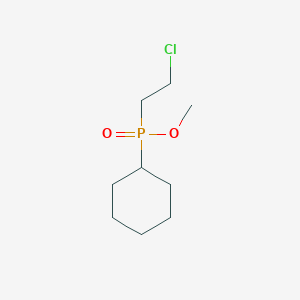
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
